
2-amino-N-(3-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene-3-carboxamide derivatives involves a series of chemical reactions that lead to the formation of the core structure, with variations in substituents determining the specific compound obtained. For example, one study describes the synthesis of biologically active thiophene-3-carboxamide derivatives through a process that emphasizes the importance of specific intermolecular and intramolecular interactions in locking the molecular conformation, which is crucial for biological activity (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).
Molecular Structure Analysis
The molecular structure of thiophene-3-carboxamide derivatives, including 2-amino-N-(3-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, is characterized by specific intermolecular and intramolecular hydrogen bonding. These hydrogen bonds form a pseudo-six-membered ring, which plays a significant role in stabilizing the molecule's conformation and reducing conformational flexibility, a feature that may contribute to the molecule's biological activity (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).
Chemical Reactions and Properties
Thiophene-3-carboxamide derivatives undergo various chemical reactions that contribute to their biological activities. These compounds have been synthesized through reactions involving different organic reagents, with their structures confirmed by spectroscopic data and elemental analysis. The reactivity and the formation of these compounds through specific synthetic pathways highlight their complex chemical properties and the potential for diverse biological activities (A. Amr, M. Sherif, M. Assy, M. Al-Omar, Islam Ragab, 2010).
Physical Properties Analysis
The physical properties of thiophene-3-carboxamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular conformation and the presence of specific functional groups. Studies on compounds like methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate provide insight into how intramolecular hydrogen bonding influences the crystal structure and, consequently, the physical properties of these molecules (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2004).
Chemical Properties Analysis
The chemical properties of this compound and related compounds, such as reactivity with different chemical agents and the ability to undergo various chemical transformations, play a crucial role in their biological activities. The synthesis and characterization of these compounds involve complex reactions that yield molecules with specific biological activities, highlighting the significance of understanding their chemical properties for potential applications in medicinal chemistry (S. Jayaraman, M. Sridharan, Rajendiran Nagappan, 2010).
Scientific Research Applications
Pharmacological Properties and Clinical Use
Research on complex compounds often explores their pharmacological properties and potential therapeutic applications. For example, Metoclopramide, a different compound with well-documented pharmacological effects, is used in gastro-intestinal diagnostics and the treatment of various types of vomiting and functional and organic gastro-intestinal disorders. It demonstrates how compounds can affect gastro-intestinal motility and absorption of other drugs, underscoring the importance of understanding the pharmacodynamics and pharmacokinetics of pharmaceutical agents (Pinder et al., 2012).
Chemical Synthesis and Structural Analysis
The synthesis and structural elucidation of complex molecules are fundamental to developing new pharmaceuticals and materials. For instance, the development of efficient methods for the synthesis of Weinreb amides, as reviewed by Khalid et al. (2020), highlights the importance of synthetic chemistry in creating intermediates for organic synthesis, which could be relevant for synthesizing compounds with similar complexity to the one you mentioned (Khalid, Mohammed, & Amin Kalo, 2020).
Diagnostic and Therapeutic Applications
Compounds with intricate structures often find applications in diagnostics and as therapeutic agents. The progress in developing amyloid imaging ligands for Alzheimer's disease, for instance, showcases the potential of specific compounds to serve as biomarkers or therapeutic agents, aiding in early detection and treatment of diseases (Nordberg, 2007).
Supramolecular Chemistry and Material Science
The understanding of supramolecular self-assembly behaviors of compounds like benzene-1,3,5-tricarboxamides (BTAs) provides insights into designing materials with specific functions, ranging from nanotechnology to polymer processing. This aspect of chemical research highlights how the structural features of molecules can be exploited to create novel materials with desirable properties (Cantekin, de Greef, & Palmans, 2012).
Mechanism of Action
The presence of sulfur in the thiazole ring enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations . Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-N-(3-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-10-6-7-13-14(8-10)22-16(18)15(13)17(20)19-11-4-3-5-12(9-11)21-2/h3-5,9-10H,6-8,18H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBZLNHFXGYPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC(=CC=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-{[4-(4-methylpiperazin-1-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2497421.png)
![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(3,4-difluorophenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2497422.png)
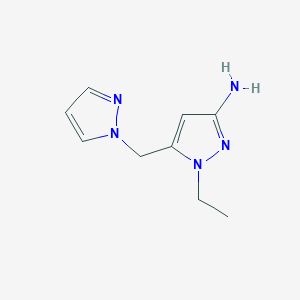
![N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2497425.png)

![8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2497428.png)
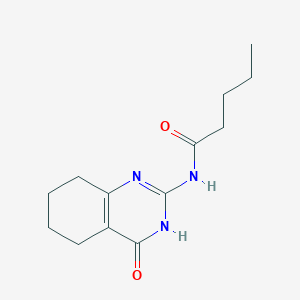
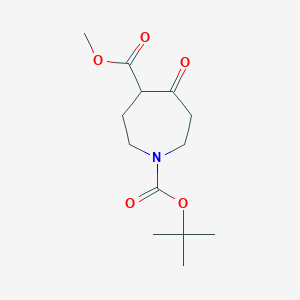

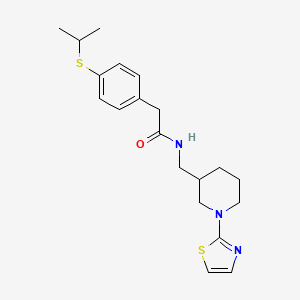
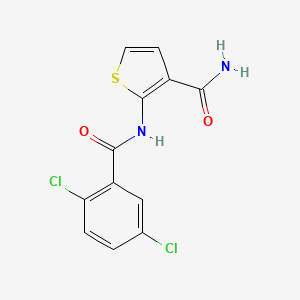
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide](/img/structure/B2497439.png)
![ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2497440.png)
